molecular formula C17H15NO4 B11060804 3-Hydroxy-5-methoxy-3-(2-oxo-2-phenylethyl)indolin-2-one

3-Hydroxy-5-methoxy-3-(2-oxo-2-phenylethyl)indolin-2-one

Cat. No.: B11060804
M. Wt: 297.30 g/mol
InChI Key: CROYRYHTKSFQHC-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methoxy-3-(2-oxo-2-phenylethyl)indolin-2-one is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure with a hydroxy group, a methoxy group, and a phenylethyl group attached to an indolin-2-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-methoxy-3-(2-oxo-2-phenylethyl)indolin-2-one can be achieved through various synthetic routes. One common method involves the acyloin rearrangement of 2-hydroxy-indolin-3-ones generated in situ from 2-alkynyl arylazides . This reaction is typically carried out under mild conditions and results in moderate to good yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and process optimization can be applied to scale up the laboratory procedures to industrial levels. This would involve optimizing reaction conditions, using cost-effective reagents, and ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-methoxy-3-(2-oxo-2-phenylethyl)indolin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the oxo group can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-methoxy-3-(2-oxo-2-phenylethyl)indolin-2-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to exert its effects through modulation of enzyme activity and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-oxindole: Another indole derivative with similar structural features.

    5-Methoxy-2-methyl-1H-indole: Shares the methoxy group and indole core.

    Indole-3-acetic acid: A plant hormone with an indole nucleus.

Uniqueness

3-Hydroxy-5-methoxy-3-(2-oxo-2-phenylethyl)indolin-2-one is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

3-hydroxy-5-methoxy-3-phenacyl-1H-indol-2-one

InChI

InChI=1S/C17H15NO4/c1-22-12-7-8-14-13(9-12)17(21,16(20)18-14)10-15(19)11-5-3-2-4-6-11/h2-9,21H,10H2,1H3,(H,18,20)

InChI Key

CROYRYHTKSFQHC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC=CC=C3)O

Origin of Product

United States

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